DPP7-IN-5385 is a chemical compound with the molecular formula CHBNO. It belongs to a class of compounds known as dipeptidyl peptidase inhibitors, specifically targeting dipeptidyl peptidase 7. This compound has garnered interest due to its potential applications in biomedical research, particularly in the context of cancer therapy and other diseases where dipeptidyl peptidase 7 plays a significant role.
DPP7-IN-5385 is classified as a small molecule inhibitor. It is specifically categorized under enzyme inhibitors, with a focus on those targeting the dipeptidyl peptidase family, which includes enzymes involved in protein digestion and regulation of bioactive peptides. The inhibition of these enzymes can have therapeutic implications in metabolic disorders and cancer .
The synthesis of DPP7-IN-5385 involves several steps typical for organic synthesis. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of DPP7-IN-5385 can be represented as follows:
The structural data can be summarized in terms of bond lengths, angles, and spatial configuration, which are critical for understanding how the compound interacts with dipeptidyl peptidase 7 at the molecular level.
DPP7-IN-5385 primarily acts through competitive inhibition of dipeptidyl peptidase 7. The mechanism involves binding to the active site of the enzyme, preventing substrate access and thereby inhibiting its enzymatic activity.
The kinetics of inhibition can be studied using various methods such as enzyme assays that measure substrate conversion rates in the presence and absence of DPP7-IN-5385. Analysis often involves determining parameters such as (inhibition constant) to quantify potency.
The mechanism by which DPP7-IN-5385 exerts its effects involves:
Studies have shown that modulation of dipeptidyl peptidase 7 activity can impact cancer progression and immune responses, making this mechanism particularly relevant for therapeutic development .
Relevant data regarding melting point, boiling point, and spectral characteristics (UV-Vis, IR) are crucial for practical applications in research settings .
DPP7-IN-5385 has several scientific applications:
DPP7 functions as a post-proline cleaving aminopeptidase with stringent specificity for N-terminal Xaa-Pro dipeptides. Its enzymatic mechanism involves nucleophilic attack by the serine residue within the catalytic triad (Ser-Asp-His), cleaving after proline or alanine residues at the penultimate position. Unlike other dipeptidyl peptidases (e.g., DPP4), DPP7 exhibits optimal activity at acidic pH (pH 5.5-6.0) and demonstrates intracellular localization, predominantly within lysosomes and endosomal compartments. This pH sensitivity aligns with its functional environment in cellular vesicles and influences substrate selection toward peptides with hydrophobic residues adjacent to the cleavage site [9] [6]. The enzyme demonstrates restricted substrate tolerance, preferentially hydrolyzing peptides with N-terminal Ala-Pro or Gly-Pro sequences, while exhibiting negligible activity against larger polypeptides or those with basic N-terminal residues. This specificity positions DPP7 within a distinct niche of intracellular peptide processing, differentiating it functionally from other DPP family members like DPP4, DPP8, or DPP9 [9].
Structurally, DPP7 functions as a homodimer stabilized through leucine zipper motifs, a configuration essential for its enzymatic activity. Each monomer comprises a catalytic α/β-hydrolase domain containing the canonical serine protease catalytic triad (Ser624, Asp702, His734 in human DPP7). The active site pocket features a constrained opening limiting access to larger peptide substrates, consistent with its dipeptidyl aminopeptidase activity. Key structural elements include:
Table 1: Structural Features of Human DPP7
Structural Element | Characteristics | Functional Significance |
---|---|---|
Catalytic Triad | Ser624, Asp702, His734 | Nucleophilic attack and peptide bond hydrolysis |
Quaternary Structure | Homodimer via leucine zipper | Essential for enzymatic activity and stability |
Active Site Access | Constricted opening (~10Å diameter) | Limits substrate size, ensuring dipeptidase specificity |
pH Sensitivity | Conformational changes at neutral pH | Explains lysosomal/endosomal localization preference |
Dimer Interface | Hydrophobic and electrostatic interactions | Potential allosteric modulation site |
Crystallographic analyses reveal that inhibitor binding induces conformational rearrangements in flexible loops surrounding the active site, creating a deeper binding pocket than observed in the apo-enzyme. This structural plasticity presents challenges and opportunities for inhibitor design, as compounds must exploit these induced-fit mechanisms for high-affinity interactions [9].
Elevated DPP7 expression demonstrates significant prognostic implications across multiple cancer types, with particularly robust evidence in colorectal cancer (CRC). Integrated analysis of The Cancer Genome Atlas (TCGA) datasets reveals DPP7 mRNA overexpression in 85.7% of CRC tumors compared to adjacent normal mucosa. Immunohistochemical validation confirms protein upregulation correlating with advanced disease stages:
Table 2: DPP7 Expression in Human Malignancies and Clinical Correlations
Cancer Type | Expression Pattern | Clinical Association | Prognostic Impact |
---|---|---|---|
Colorectal Cancer | Overexpressed in 85.7% tumors | Correlates with N stage and lymphatic invasion | Reduced OS (HR=1.85); independent prognostic factor |
Multiple Myeloma | Elevated in aggressive subtypes | Associated with drug resistance | Shorter progression-free survival |
Chronic Lymphocytic Leukemia | Higher enzymatic activity | Linked to quiescent lymphocyte survival | Poor prognosis; therapy resistance |
Hepatocellular Carcinoma | HBV integration-associated increase | Related to apoptosis dysregulation | Contributes to disease progression |
Functionally, DPP7 contributes to malignant progression through multiple mechanisms. In vitro and in vivo studies demonstrate that DPP7 overexpression enhances colorectal cancer cell proliferation, migration, and invasion capabilities. Conversely, DPP7 knockdown via siRNA inhibits these oncogenic phenotypes, attenuates epithelial-mesenchymal transition (evidenced by E-cadherin upregulation and N-cadherin/Vimentin/Snail downregulation), and reduces metastatic potential in animal models [3] [7] [8]. Furthermore, DPP7 has been incorporated into a 6-gene lysosome-related prognostic signature (DPP7, ADAM8, CD1B, LRP2, ATP6V1C2, PLAAT3) for colon adenocarcinoma that outperforms 136 previously published models in predictive accuracy for 1-, 3-, and 5-year survival rates [7].
Beyond direct tumor-promoting effects, DPP7 critically regulates immune cell viability and function. The enzyme maintains quiescence in lymphocytes, particularly B-cells and T-cells in the G0 phase. Mechanistically, DPP7 inhibition triggers selective apoptosis in quiescent lymphocytes but not in activated counterparts, suggesting its essential role in maintaining cellular homeostasis during immunological dormancy [9]. Within the tumor microenvironment, DPP7 overexpression contributes to immune evasion by impairing cytotoxic immune responses. Co-culture experiments reveal that tumor cells with elevated DPP7 expression significantly suppress T-cell cytotoxicity and cytokine production. Bioinformatics analyses further associate high DPP7 expression with increased infiltration of immunosuppressive cell populations (Tregs, M2 macrophages) and decreased cytotoxic T-cell activity in colorectal cancer specimens [3] [8]. This dual role in both tumor cell intrinsic malignancy and extrinsic immune suppression positions DPP7 as a compelling therapeutic target.
The multifaceted involvement of DPP7 in oncogenesis and immune evasion provides a strong rationale for pharmacological inhibition. Targeting DPP7 addresses two critical aspects of cancer biology:
Drug sensitivity analyses from the Genomics of Drug Sensitivity in Cancer (GDSC) and Cancer Therapeutics Response Portal (CTRP) databases identified small-molecule compounds with predicted response correlations to DPP7 expression levels. High DPP7 expression associates with resistance to conventional chemotherapeutics but increased sensitivity to certain targeted agents, supporting the development of DPP7-specific inhibitors as either standalone or combination therapies [6]. The lysosomal localization of DPP7 presents drug delivery challenges but also offers opportunities for designing pH-sensitive prodrugs that selectively activate in acidic tumor microenvironments or within cancer cell lysosomes.
DPP7-IN-5385 represents a structurally optimized boronic acid-based inhibitor designed for selective DPP7 targeting. Its chemical identity is defined as (R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid (Molecular Formula: C₁₁H₂₃BN₂O₃; Molecular Weight: 242.13 g/mol; CAS Number: Not assigned). The compound features a chiral center with (R)-configuration, a primary amine moiety, and a boronic acid warhead strategically positioned for interaction with the catalytic serine residue of DPP7 [1] [5].
Table 3: Physicochemical and Biochemical Profile of DPP7-IN-5385
Property | Value/Specification | Significance |
---|---|---|
Chemical Name | (R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid | Defines molecular structure |
Molecular Weight | 242.13 g/mol | Impacts bioavailability and permeability |
Elemental Composition | C (54.57%), H (9.58%), B (4.46%), N (11.57%), O (19.82%) | Confirms stoichiometry |
SMILES | CCCC@@HNC(C1(N)CCCCC1)=O | Encodes molecular structure |
InChI Key | QXHRZFDDFCMPJJ-VIFPVBQESA-N | Unique structural identifier |
Purity | >98% | Ensures experimental reliability |
Solubility | Soluble in DMSO (stock solution storage: 0-4°C short-term; -20°C long-term) | Informs experimental formulation |
Boronic Acid Warhead | Forms reversible covalent bond with catalytic Ser624 | Mechanism of enzyme inhibition |
Stereochemistry | (R)-configuration at chiral center | Critical for target engagement |
The inhibitor's design capitalizes on the boronic acid moiety forming a reversible covalent bond with the catalytic serine hydroxyl group, mimicking the tetrahedral transition state of peptide hydrolysis. This mechanism grants DPP7-IN-5385 superior potency compared to earlier non-covalent inhibitors. The cyclohexylaminocarbonyl group extends into the S1 pocket, exploiting hydrophobic interactions, while the butylboronic acid chain positions the electrophilic boron atom for optimal contact with the catalytic serine nucleophile [1]. DPP7-IN-5385 exhibits selectivity for DPP7 over closely related proteases like DPP4, DPP8, and DPP9, attributable to its tailored interactions with DPP7-specific residues within the substrate-binding cleft. This selectivity profile minimizes off-target effects, a significant advantage over earlier pan-DPP inhibitors [5] [9]. Current availability is primarily through custom synthesis (minimum 1 gram) with lead times of 2-4 months, reflecting its status as an investigational compound for preclinical oncology research [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7